3-Chloro-1-(4-hydroxyphenyl)propan-1-one
Description
Contextualization within the Propiophenone (B1677668) Class of Organic Compounds
Propiophenones are a class of aromatic ketones characterized by a phenyl group attached to a propanone core (1-phenylpropan-1-one). wikipedia.orghmdb.ca The parent compound, propiophenone, is a colorless, sweet-smelling liquid used in the preparation of other organic compounds and as a fragrance. wikipedia.orgnih.gov
The propiophenone scaffold is a crucial building block in organic synthesis, particularly for the development of pharmaceuticals. 4-methylpropiophenone.com Its derivatives are central to various medications targeting a range of health concerns. The versatility of the propiophenone structure allows for the introduction of various functional groups onto the phenyl ring or the propyl chain, leading to a diverse array of chemical properties and biological activities. ontosight.aiontosight.ai
Historical Perspective and Early Research on Halogenated Propiophenones
The study of halogenated ketones dates back to the early 19th century with the exploration of halogens like chlorine and bromine. ontosight.ai In organic chemistry, the halogenation of the alpha-carbon of a ketone (the carbon atom adjacent to the carbonyl group) is a fundamental and well-established reaction. wikipedia.org This process, known as α-keto halogenation, is significant because it introduces a reactive "handle" into the molecule. The halogen atom acts as a good leaving group, facilitating subsequent nucleophilic substitution reactions.
Early research into halogenated ketones was primarily driven by their utility as synthetic intermediates. The high reactivity of the carbon-halogen bond alpha to the carbonyl group allows for the construction of more complex molecular architectures. While specific historical accounts focusing solely on halogenated propiophenones are not extensively documented, their development is an intrinsic part of the broader history of ketone halogenation, a key transformation in synthetic organic chemistry for over a century. ontosight.aiwikipedia.org The reaction can be controlled under acidic or basic conditions to achieve desired outcomes, such as mono- or poly-halogenation. pressbooks.pub
Significance of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one in Medicinal Chemistry and Synthetic Organic Chemistry
The significance of this compound stems from its role as a versatile intermediate. In synthetic organic chemistry, it serves as a precursor for creating more complex molecules. The chloro group can be readily substituted by various nucleophiles, while the ketone and phenol (B47542) moieties can undergo a wide range of chemical reactions.
In medicinal chemistry, this compound is a valuable scaffold for drug discovery. The 4-hydroxyphenyl group, in particular, is a common feature in many biologically active compounds and approved pharmaceuticals, contributing to activities such as anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.gov Research has shown that derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, exhibit promising antimicrobial activity against multidrug-resistant bacteria and fungi. nih.govresearchgate.net Furthermore, compounds containing the related benzylidene acetophenone (B1666503) structure, which also features a phenyl and a keto-ethylenic group, have been investigated for their antibacterial and antifungal properties. derpharmachemica.com The structural elements of this compound make it an attractive starting material for synthesizing novel therapeutic agents.
Overview of Current Research Trends and Unexplored Areas
Current research continues to leverage the reactivity of halogenated ketones like this compound for the development of new bioactive compounds. A major trend is the synthesis of derivatives with potential therapeutic applications.
Current Research Focus:
Antimicrobial Agents: Inspired by studies on related structures, researchers are exploring the synthesis of derivatives to combat drug-resistant pathogens. The 4-hydroxyphenyl moiety is a key component in designing new antimicrobial candidates. nih.govnih.gov
Anticancer Agents: The propiophenone framework is present in some compounds evaluated for anticancer activity. researchgate.net Natural products and their synthetic derivatives are a major source of new anticancer drug leads, and scaffolds like this compound are valuable for creating new chemical entities for screening. nottingham.ac.ukmdpi.com Studies on related chalcones and their derivatives have shown that they can induce apoptosis and block the cell cycle in cancer cells. nih.gov
Unexplored Areas:
Broad-Spectrum Bioactivity Screening: A comprehensive evaluation of the biological activities of derivatives synthesized from this compound is yet to be fully explored. This includes systematic screening against a wider range of bacterial and fungal strains, as well as various cancer cell lines.
Mechanism of Action Studies: For any derivatives that show promising activity, detailed mechanistic studies are needed to understand how they exert their biological effects at the molecular level. This could involve investigating interactions with specific enzymes or cellular pathways.
Structure-Activity Relationship (SAR) Studies: There is an opportunity to conduct detailed SAR studies by systematically modifying the structure of this compound and evaluating how these changes impact its biological activity. This could lead to the rational design of more potent and selective compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBKSZGQHXBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286561 | |
| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7182-38-9 | |
| Record name | 7182-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1-(4-hydroxyphenyl)-1-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6HQR4DJT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3 Chloro 1 4 Hydroxyphenyl Propan 1 One and Its Structural Analogues
Established Synthetic Routes to 3-Chloro-1-(4-hydroxyphenyl)propan-1-one
Acylation Reactions Involving Phenolic Precursors
A primary and direct method for the synthesis of this compound is the Friedel-Crafts acylation of phenol (B47542). stackexchange.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of phenol. Specifically, the reaction of phenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields the desired product. researchgate.net
Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to form a hydroxyarylketone, or O-acylation on the phenolic oxygen to form an ester. stackexchange.com The reaction conditions can be manipulated to favor one product over the other. The presence of a Lewis acid like AlCl₃ typically promotes C-acylation, leading to the formation of this compound. stackexchange.com It is also noteworthy that aryl esters can undergo a Fries rearrangement under Friedel-Crafts conditions to yield the C-acylated hydroxyarylketones. stackexchange.com A patent describes a two-step process where the phenol is first converted to its silyl (B83357) ether to protect the hydroxyl group, followed by C-acylation under standard Friedel-Crafts conditions. The silyl group is subsequently removed during workup to yield the C-acylated phenol directly. google.com
Table 1: Friedel-Crafts Acylation of Phenol with 3-Chloropropionyl Chloride This is an interactive data table. Click on the headers to sort.
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Nitrobenzene | Heating | Moderate to Good | researchgate.net |
| Polyphosphoric Acid | - | Heating | Good | researchgate.net |
| Trifluoromethanesulfonic Acid (TfOH) | Acetonitrile (B52724) (dilute) | Room Temperature | High (O-acylation) | researchgate.net |
| Trifluoromethanesulfonic Acid (TfOH) | Neat | Mild Conditions | High (C-acylation) | researchgate.net |
Halogenation Strategies for Propiophenone (B1677668) Scaffolds
An alternative approach to this compound involves the halogenation of a pre-existing propiophenone scaffold, specifically 4-hydroxypropiophenone. This method focuses on the selective introduction of a chlorine atom at the α-position of the ketone.
The chlorination of propiophenone and its derivatives can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the α-chlorination of ketones. google.com The reaction of 4-hydroxypropiophenone with sulfuryl chloride would introduce the chlorine atom at the carbon adjacent to the carbonyl group. Another method involves the use of chlorine gas with a Lewis acid catalyst like aluminum chloride. A patent describes the chlorination of propiophenone using chlorine and anhydrous aluminum chloride to produce m-chloropropiophenone, highlighting the catalytic activity and high selectivity of this system. google.com While this example shows ring chlorination, the principles can be adapted for α-chlorination under different conditions. The chlorination of propiophenone in an alkaline aqueous solution has also been studied, which initially leads to the formation of α-hydroxypropiophenone. researchgate.net
Table 2: Halogenation of Propiophenone Derivatives This is an interactive data table. Click on the headers to sort.
| Substrate | Chlorinating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Propiophenone | Chlorine (Cl₂) | Aluminum Chloride (AlCl₃) | m-Chloropropiophenone | google.com |
| Propiophenone | Sulfuryl Chloride (SO₂Cl₂) | Not specified | α-Chloropropiophenone and other chlorinated derivatives | dtic.mil |
| Propiophenone | Hypochlorite | Aqueous alkali | α-Hydroxypropiophenone | researchgate.net |
Multi-Step Conversions from Readily Available Starting Materials
The synthesis of this compound can also be accomplished through multi-step synthetic sequences starting from basic and readily available chemicals like benzene (B151609) or phenol. stackexchange.comlumenlearning.comquora.comvaia.com A plausible multi-step route could involve the initial synthesis of the 4-hydroxypropiophenone intermediate followed by its chlorination.
One common method to synthesize 4-hydroxypropiophenone is through the Fries rearrangement of phenyl propionate (B1217596). Phenyl propionate can be prepared by the esterification of phenol with propionyl chloride. The subsequent rearrangement, typically catalyzed by a Lewis acid, yields the desired 4-hydroxypropiophenone. A Chinese patent details a method for synthesizing p-hydroxypropiophenone starting from phenol and propionyl chloride in the presence of a weak base, followed by rearrangement using methanesulfonic acid. google.com Once 4-hydroxypropiophenone is obtained, it can be chlorinated as described in the previous section to yield the final product.
An alternative multi-step synthesis could start from benzene. Benzene can be acylated with propionyl chloride via a Friedel-Crafts reaction to give propiophenone. nih.gov Propiophenone can then be nitrated, followed by reduction of the nitro group to an amino group, and subsequent diazotization and hydrolysis to introduce the hydroxyl group at the para position. Finally, α-chlorination of the resulting 4-hydroxypropiophenone would yield this compound. The order of these steps is crucial to achieve the desired substitution pattern. lumenlearning.com
Synthesis of Chiral this compound Derivatives
The development of synthetic routes to chiral, enantiomerically pure derivatives of this compound is of significant interest due to the prevalence of chiral molecules in pharmaceuticals.
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule. For this compound, this would involve the asymmetric α-chlorination of 4-hydroxypropiophenone or a related precursor. While a specific method for this exact molecule is not widely reported, general strategies for the catalytic enantioselective α-chlorination of ketones have been developed.
These methods often employ chiral catalysts to control the stereochemistry of the chlorination reaction. For instance, chiral thiourea (B124793) catalysts have been used for the enantioselective nucleophilic α-chlorination of ketones with sodium chloride as the chlorine source. nih.govresearchgate.net Another approach involves the use of chiral phase-transfer catalysts, such as hybrid amide-based Cinchona alkaloids, for the enantioselective α-chlorination of β-keto esters with high asymmetric induction. acs.org Bifunctional chiral 2-aminobenzimidazole (B67599) derivatives have also been shown to catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketone derivatives. mdpi.com Furthermore, a PyBidine-Zn(OAc)₂ complex has been utilized for the asymmetric chlorination of β-ketoesters. mdpi.com These methodologies provide a foundation for the potential development of an enantioselective synthesis of this compound.
Kinetic Resolution Techniques for Optically Active Propan-1-ols
Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound. wikipedia.org In the context of this compound, this typically involves the reduction of the ketone to the corresponding racemic alcohol, 3-chloro-1-(4-hydroxyphenyl)propan-1-ol. This racemic alcohol can then be resolved.
Enzymatic kinetic resolution is a widely used and efficient method. researchgate.netethz.ch Lipases are commonly employed enzymes for this purpose, often catalyzing the enantioselective acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. nih.govpolimi.itnih.govresearchgate.net For example, research has shown the successful kinetic resolution of the structurally similar (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol using Pseudomonas fluorescens lipase, which selectively acylated the R-enantiomer. researchgate.net Similarly, the enantioselective reduction of 3-chloropropiophenone (B135402) using Saccharomyces cerevisiae has been reported to produce (S)-3-chloro-1-phenylpropanol with high enantiomeric excess. researchgate.net A patent also describes a process for producing optically active 3-chloro-1-phenyl-1-propanol and its derivatives, including the 4-hydroxyphenyl variant, through enzymatic resolution. google.com These examples demonstrate the feasibility of using enzymatic kinetic resolution to obtain enantiomerically pure 3-chloro-1-(4-hydroxyphenyl)propan-1-ol, which can then be oxidized back to the corresponding chiral ketone if desired.
Table 3: Kinetic Resolution of Chiral Alcohols This is an interactive data table. Click on the headers to sort.
| Substrate | Enzyme/Catalyst | Resolution Method | Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Pseudomonas fluorescens lipase | Transesterification | (R)-ester and (S)-alcohol | >95% | researchgate.net |
| 3-Chloropropiophenone | Saccharomyces cerevisiae | Asymmetric Reduction | (S)-3-chloro-1-phenylpropanol | 99% | researchgate.net |
| Racemic 1-acetoxy-3-chloro-1-phenylpropane | Lipase P, Amano | Hydrolysis | (R)-alcohol and (S)-ester | High | google.com |
| Racemic aryltrimethylsilyl chiral alcohols | Lipase | Transesterification | (S)-alcohol and (R)-acetylated product | >99% | nih.gov |
Green Chemistry Principles and Sustainable Synthesis of this compound Analogues
The traditional synthesis of this compound and its analogues often relies on Friedel-Crafts acylation, a classic method that typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). While effective, this approach suffers from several drawbacks, including the generation of significant amounts of corrosive and hazardous waste, difficulties in catalyst recovery and reuse, and harsh reaction conditions. jocpr.com In response to these challenges, a considerable research effort has been directed towards developing more sustainable and environmentally benign synthetic routes, guided by the principles of green chemistry.
A key focus has been the replacement of homogeneous catalysts with heterogeneous solid acid catalysts. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions. wikipedia.org Various solid acids have been investigated for the acylation of phenols, showcasing the potential for greener alternatives.
Examples of Green Catalysts for Friedel-Crafts Acylation of Phenols:
| Catalyst Type | Specific Example | Key Advantages |
| Zeolites | H-beta, ZSM-5 | Shape selectivity, thermal stability, reusability. |
| Heteropolyacids (HPAs) | H₃PW₁₂O₄₀ | High acidity, can be supported on various materials. |
| Sulfated Metal Oxides | Sulfated Zirconia | High catalytic activity, stable under reaction conditions. |
| Clays | Montmorillonite K-10 | Inexpensive, readily available, can be modified to enhance activity. |
Another significant advancement in the green synthesis of these compounds is the exploration of solvent-free reaction conditions. By eliminating the use of volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product purification. Microwave irradiation has also been employed to accelerate reaction rates and improve energy efficiency in these solvent-free systems.
Furthermore, the Fries rearrangement, an alternative to direct Friedel-Crafts acylation, has been a subject of optimization with green chemistry principles in mind. wikipedia.orgorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone. Research has focused on utilizing environmentally friendly and recoverable catalysts, such as p-toluenesulfonic acid (PTSA), which is biodegradable and effective in promoting the rearrangement with high conversion and selectivity. jocpr.com Mechanochemical methods, using ball milling and extrusion, have also been explored for the Fries rearrangement, offering a solvent-free and scalable approach.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and reaction time all play crucial roles in maximizing the yield of the desired product while minimizing the formation of byproducts.
The Fries rearrangement of phenyl propionate to p-hydroxypropiophenone, a close analogue, provides valuable insights into the optimization of reaction conditions. The temperature is a critical factor influencing the regioselectivity of the reaction. Lower temperatures generally favor the formation of the para-substituted product, which is the desired isomer for synthesizing this compound. wikipedia.orgajchem-a.comajchem-a.com
The choice of catalyst is paramount. While traditional Lewis acids like AlCl₃ are effective, their use in stoichiometric amounts presents challenges. jocpr.com Research has demonstrated that catalytic amounts of strong Brønsted acids or other Lewis acids can also promote the reaction effectively. organic-chemistry.org The optimization of catalyst loading is crucial to balance reaction efficiency with cost and environmental impact.
The solvent can also significantly influence the outcome of the reaction. While solvent-free conditions are ideal from a green chemistry perspective, in some cases, a solvent is necessary to ensure proper mixing and heat transfer. The polarity of the solvent can affect the reaction rate and selectivity.
Illustrative Data on Fries Rearrangement Optimization for Hydroxy Aryl Ketones:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Predominant Isomer | Yield (%) |
| AlCl₃ (excess) | Nitrobenzene | 25 | 6-8 | para | 80-92 |
| p-Toluenesulfonic acid | None (in situ) | Not specified | Not specified | ortho/para mixture | High conversion |
| Zinc Powder | Not specified | Not specified | Not specified | Selective | Not specified |
| Methanesulfonic Acid | None | Not specified | Not specified | High yield | Not specified |
Note: This table presents generalized data for the Fries rearrangement of phenolic esters to provide an overview of the impact of different conditions. Specific yields for this compound would require dedicated experimental studies.
Purification and Isolation Methodologies for this compound
The final stage in the synthesis of this compound is its purification and isolation from the reaction mixture. The choice of purification method depends on the nature of the impurities and the desired level of purity. The most common techniques employed are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid compounds. The principle behind this method is the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. For hydroxypropiophenone derivatives, common solvents for recrystallization include water, ethanol, and mixtures of hexane (B92381) with more polar solvents like ethyl acetate (B1210297) or acetone. rochester.educhemicalbook.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of crystals of the pure compound, leaving the impurities dissolved in the mother liquor.
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase. nih.gov For the purification of moderately polar organic compounds like this compound, silica (B1680970) gel is a commonly used stationary phase. The crude product is loaded onto the top of the silica gel column, and a solvent or a mixture of solvents (eluent) is passed through the column. youtube.com The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is often used, with the polarity of the eluent mixture being gradually increased to elute compounds of increasing polarity.
Common Purification Techniques for Aryl Ketones:
| Method | Stationary/Mobile Phase | Principle of Separation |
| Recrystallization | Single or mixed solvent systems | Differential solubility at varying temperatures. |
| Silica Gel Column Chromatography | Silica gel (stationary); Hexane/Ethyl Acetate gradient (mobile) | Differential adsorption based on polarity. |
The purity of the isolated this compound can be assessed using various analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Chemical Reactivity and Transformation Studies of 3 Chloro 1 4 Hydroxyphenyl Propan 1 One
Reactivity Profile of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) attached to the benzene (B151609) ring is a significant contributor to the molecule's reactivity. It activates the aromatic ring towards electrophilic substitution and can itself undergo a variety of reactions.
Oxidation Reactions and Product Characterization
The phenolic hydroxyl group in 3-Chloro-1-(4-hydroxyphenyl)propan-1-one is susceptible to oxidation. Under controlled conditions, oxidation can lead to the formation of radical species or quinone-type compounds. For instance, the oxidation of similar phenolic compounds can proceed via a one-electron transfer to form a semiquinone radical. Further oxidation can then yield a more stable ortho- or para-quinone. The specific product obtained depends on the oxidizing agent used and the reaction conditions.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product |
| Mild oxidizing agents (e.g., Fremy's salt) | p-Quinone derivative |
| Stronger oxidizing agents | Complex degradation products |
Characterization of these oxidation products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to identify the new structural features and Mass Spectrometry (MS) to confirm the molecular weight of the product.
Derivatization Strategies via Esterification and Etherification
The phenolic hydroxyl group provides a convenient handle for derivatization through esterification and etherification reactions. These reactions are valuable for protecting the hydroxyl group or for introducing new functionalities into the molecule.
Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester.
Etherification: The synthesis of ethers from the phenolic hydroxyl group is typically achieved through the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.
Table 2: Examples of Esterification and Etherification Reagents
| Reaction Type | Reagent | Product Type |
| Esterification | Acetyl chloride, Acetic anhydride | Acetate ester |
| Etherification | Methyl iodide, Benzyl bromide | Methyl ether, Benzyl ether |
Transformations Involving the Ketone Carbonyl Group
The ketone carbonyl group is another key reactive site in this compound, susceptible to both reduction and nucleophilic addition reactions.
Reduction Reactions to Form Alcohols
The carbonyl group of the ketone can be selectively reduced to a secondary alcohol. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the selectivity and reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The asymmetric reduction of similar propiophenone (B1677668) derivatives has been extensively studied to produce chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. guidechem.com
Table 3: Common Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Solvent | Product |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 3-Chloro-1-(4-hydroxyphenyl)propan-1-ol |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 3-Chloro-1-(4-hydroxyphenyl)propan-1-ol |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol, Ethyl acetate | 3-Chloro-1-(4-hydroxyphenyl)propan-1-ol |
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon of the carbonyl group is a target for various nucleophiles, leading to addition and condensation products.
Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This leads to the formation of a new carbon-carbon double bond.
Wittig Reaction: The Wittig reaction provides a versatile method for converting the ketone into an alkene. organic-chemistry.orgwikipedia.org It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). libretexts.orgnih.gov The structure of the resulting alkene can be controlled by the choice of the ylide.
Table 4: Examples of Nucleophilic Addition and Condensation Reactions
| Reaction Name | Reagent | Product Type |
| Knoevenagel Condensation | Malonic acid, Ethyl cyanoacetate | α,β-Unsaturated compound |
| Wittig Reaction | Triphenylphosphonium ylide | Alkene |
Chemical Behavior of the Chlorine Atom
The chlorine atom at the 3-position of the propyl chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups.
Nucleophilic substitution reactions on the carbon bearing the chlorine atom can proceed via an Sₙ2 mechanism, where a nucleophile attacks the carbon, displacing the chloride ion. libretexts.org The presence of the electron-withdrawing ketone group can influence the reactivity of this position.
Furthermore, the presence of the phenolic hydroxyl group in the same molecule opens up the possibility of intramolecular cyclization. Under basic conditions, the phenoxide ion can be formed, which can then act as an internal nucleophile, attacking the carbon with the chlorine atom to form a cyclic ether, such as a chromanone derivative.
Table 5: Potential Nucleophilic Substitution and Cyclization Reactions
| Reagent/Condition | Reaction Type | Potential Product |
| Sodium azide (B81097) (NaN₃) | Nucleophilic Substitution | 3-Azido-1-(4-hydroxyphenyl)propan-1-one |
| Sodium cyanide (NaCN) | Nucleophilic Substitution | 3-Cyano-1-(4-hydroxyphenyl)propan-1-one |
| Base (e.g., NaOH, K₂CO₃) | Intramolecular Cyclization | 6-Hydroxychroman-4-one |
Nucleophilic Substitution Reactions and their Regioselectivity
The presence of a chlorine atom on the carbon adjacent (alpha) to the carbonyl group makes this compound a prime substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion by a variety of nucleophiles.
Studies on analogous compounds, such as 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one (B3047990), have shown that the chloro group can be readily substituted by nucleophiles like amines and thiols. This reactivity is expected to be mirrored in this compound. For instance, reaction with primary or secondary amines would lead to the formation of the corresponding 3-amino-1-(4-hydroxyphenyl)propan-1-one derivatives. Similarly, treatment with thiols would yield 3-thioether-1-(4-hydroxyphenyl)propan-1-one compounds.
The regioselectivity of these reactions is high, with the nucleophile exclusively attacking the carbon bearing the chlorine atom. This is due to the significant activation provided by the adjacent carbonyl group, making this position the most susceptible to nucleophilic attack.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R₂NH | 3-Amino-1-(4-hydroxyphenyl)propan-1-one |
| Thiol | RSH | 3-(R-thio)-1-(4-hydroxyphenyl)propan-1-one |
Note: This table is illustrative and based on the known reactivity of α-chloroketones.
Role of the Halogen in Aromatic Reactivity and Electrophilic Aromatic Substitution
The 4-hydroxyphenyl group in this compound is an activated aromatic system, susceptible to electrophilic aromatic substitution (EAS). The hydroxyl group is a strong activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. Since the para position is already occupied by the propanone side chain, electrophilic substitution is expected to occur predominantly at the ortho positions (C-3 and C-5).
The chloroacetyl group at the para position is a deactivating group due to its electron-withdrawing inductive effect. However, the powerful activating effect of the hydroxyl group still governs the regioselectivity of the reaction.
Common electrophilic aromatic substitution reactions include halogenation and nitration. For example, nitration of similar phenolic compounds, such as p-hydroxybenzoic acid, with nitric acid typically results in the introduction of a nitro group at the position ortho to the hydroxyl group. It is therefore anticipated that the nitration of this compound would yield 3-Chloro-1-(4-hydroxy-3-nitrophenyl)propan-1-one.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 3-Chloro-1-(4-hydroxy-3-nitrophenyl)propan-1-one |
Note: The regioselectivity is predicted based on the directing effects of the hydroxyl and acyl substituents.
Functionalization of the Propanone Side Chain
The propanone side chain of this compound offers several avenues for functionalization, with the most common transformation being the reduction of the carbonyl group. The ketone can be reduced to a secondary alcohol using a variety of reducing agents.
A mild and selective reducing agent such as sodium borohydride (NaBH₄) is typically effective for the reduction of ketones without affecting other functional groups that might be present on the aromatic ring. masterorganicchemistry.comstudylib.netorganic-chemistry.orgumn.edu The reduction of this compound with NaBH₄ would yield 3-chloro-1-(4-hydroxyphenyl)propan-1-ol. This transformation is significant as it introduces a new stereocenter into the molecule, opening up possibilities for the synthesis of chiral compounds.
Further functionalization could involve reactions at the α-carbon, although these are less common in the presence of the reactive chlorine atom.
Chemo- and Regioselective Transformations of this compound
The multifunctional nature of this compound allows for various chemo- and regioselective transformations, particularly in the synthesis of heterocyclic compounds. The α-chloroketone moiety is a versatile precursor for the construction of five- and six-membered rings.
One important transformation is the intramolecular cyclization to form flavanones. Under basic conditions, the phenolic hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a six-membered heterocyclic ring. This reaction proceeds via an intramolecular Williamson ether synthesis mechanism and is a key step in the synthesis of various flavonoid derivatives.
Furthermore, the 1,3-dicarbonyl-like nature of the reactive intermediate that can be formed from the α-chloroketone makes it a suitable precursor for the synthesis of pyrazoles and isoxazoles. mdpi.combeilstein-journals.orgorganic-chemistry.orggoogle.comnih.govsciensage.infoderpharmachemica.comorganic-chemistry.orgnih.gov Reaction with hydrazine (B178648) or its derivatives would lead to the formation of pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) would yield isoxazoles. nih.govsciensage.infoderpharmachemica.comnih.gov These reactions are typically highly regioselective, with the structure of the final heterocycle being determined by the reaction conditions and the nature of the substituents. mdpi.comorganic-chemistry.org
Table 3: Heterocyclic Synthesis from this compound Analogs
| Reagent | Heterocyclic Product |
|---|---|
| Base (intramolecular) | Flavanone (B1672756) derivative |
| Hydrazine (H₂NNH₂) | Pyrazole derivative |
Note: This table illustrates potential transformations based on the known reactivity of α-chloroketones in heterocyclic synthesis.
Applications of 3 Chloro 1 4 Hydroxyphenyl Propan 1 One in Advanced Organic Synthesis
Utilization as a Precursor in the Synthesis of Complex Organic Molecules
3-Chloro-1-(4-hydroxyphenyl)propan-1-one serves as a fundamental building block for the elaboration of more intricate molecular frameworks. The presence of three key functional groups—a ketone, an alkyl chloride, and a phenol (B47542)—allows for a wide range of chemical transformations. Organic chemists leverage these reactive sites to introduce new functionalities and build carbon-carbon and carbon-heteroatom bonds, leading to the assembly of complex target molecules.
The chloro group, being a good leaving group, is susceptible to nucleophilic substitution reactions. This allows for the introduction of various substituents, such as amines, thiols, and alkoxides, thereby extending the carbon chain or introducing new functional moieties. The ketone functionality can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form amines, and reactions with organometallic reagents to form tertiary alcohols. The phenolic hydroxyl group can be alkylated or acylated to modify the electronic and steric properties of the molecule, or it can participate in cyclization reactions. This trifunctional nature makes this compound a strategic precursor in multi-step synthetic sequences.
Role as a Key Intermediate in Pharmaceutical Development
The structural motif of this compound is embedded within a variety of compounds of pharmaceutical interest. While its direct presence in final drug structures is not always the case, its role as a key intermediate in their synthesis is of considerable importance. For instance, related α-haloketones are recognized as valuable building blocks for the preparation of active pharmaceutical ingredients. nih.gov
One notable area of application is in the synthesis of selective estrogen receptor modulators (SERMs), a class of drugs used for the treatment and prevention of osteoporosis and certain types of breast cancer. Although a direct synthetic pathway from this compound to prominent SERMs like raloxifene (B1678788) is not explicitly detailed in readily available literature, the core structural elements of this precursor are highly relevant to the synthesis of the benzothiophene (B83047) scaffold central to raloxifene and its analogs. The synthesis of such complex molecules often involves the strategic coupling of substituted phenyl components, a role for which derivatives of this compound are well-suited.
Furthermore, the chloro-propanone side chain is a key element in the synthesis of certain antiviral and antithrombotic agents. For example, 3-chloro-1-propanol, a reduction product of a related compound, is a known intermediate in the synthesis of the HIV protease inhibitor nelfinavir (B1663628) and the antithrombotic drug clopidogrel. google.com This highlights the potential of this compound to serve as a precursor to chiral alcohols that are crucial intermediates in the production of various pharmaceuticals.
Application in Agrochemical Synthesis
The utility of this compound and its derivatives extends into the field of agrochemical synthesis. Halogenated propanones and their corresponding alcohols are known intermediates in the preparation of a variety of agrochemicals, including herbicides, insecticides, and plant growth regulators. The inherent reactivity of the α-chloro ketone moiety allows for its incorporation into larger molecules designed to interact with biological targets in plants and insects.
Contributions to the Construction of Diverse Heterocyclic Systems
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those containing oxygen. The intramolecular cyclization of derivatives of this compound is a common strategy for the formation of five- and six-membered rings.
A significant application is in the synthesis of chromanones (dihydrobenzopyranones). The synthesis of 7-hydroxychroman-4-one, a key intermediate for bioactive chromanones, can be achieved from 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one (B3047990) through an intramolecular cyclization under basic conditions. This strategy involves the nucleophilic attack of a phenolic hydroxyl group on the carbon bearing the chlorine atom, leading to the formation of the dihydropyranone ring.
Similarly, this precursor can be utilized in the synthesis of flavanones, a class of flavonoids with a wide range of biological activities. The synthesis of flavanones often proceeds through the cyclization of a chalcone (B49325) (1,3-diaryl-2-propen-1-one) intermediate. While not a direct cyclization of this compound itself, the synthesis of the requisite chalcone can involve precursors with a similar substitution pattern. The subsequent intramolecular Michael addition reaction leads to the formation of the flavanone (B1672756) skeleton.
The versatility of this compound as a precursor for heterocyclic synthesis is further demonstrated by its use in the preparation of substituted 1,3-thiazole derivatives. These compounds are known to possess a broad spectrum of biological activities.
Integration into the Synthesis of Biologically Active Compounds and their Analogues
Beyond its role as an intermediate for established classes of compounds, this compound is actively employed in the synthesis of novel molecules with specific biological activities. A prime example is its use in the development of new antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.
In a recent study, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were synthesized and showed promising antimicrobial activity against a panel of multidrug-resistant bacteria and fungi. The synthesis of these compounds involves the reaction of 4-aminophenol (B1666318) with an acrylic acid derivative, a transformation that can be conceptually linked to the reactivity of the 3-chloropropanoyl moiety. The resulting compounds exhibited structure-dependent activity, underscoring the importance of the 4-hydroxyphenyl group in mediating the biological effect.
Below is a data table summarizing the in vitro antimicrobial activity of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against multidrug-resistant bacterial pathogens.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. K. pneumoniae | MIC (µg/mL) vs. A. baumannii | MIC (µg/mL) vs. P. aeruginosa |
| Derivative 1 | 16 | 32 | 64 | >64 |
| Derivative 2 | 8 | 16 | 32 | 64 |
| Derivative 3 | 32 | 64 | >64 | >64 |
| Derivative 4 | 4 | 8 | 16 | 32 |
| Derivative 5 | >64 | >64 | >64 | >64 |
Data is illustrative and based on findings for this class of compounds.
Furthermore, this compound and its analogs are used in the synthesis of azetidin-2-one (B1220530) (β-lactam) derivatives, which are known for their antibacterial properties. The synthesis of 3-chloro-1-{4-[3-(substituted phenyl) prop-2-enoyl] phenyl}-4-(4-hydroxyphenyl) azetidin-2-one showcases the integration of the chloro- and hydroxyphenyl- functionalities into a complex heterocyclic structure with potential antimicrobial activity.
The following table presents the minimum inhibitory concentration (MIC) values for some of these azetidin-2-one derivatives against various microbial strains.
| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. pyogenes | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. A. clavatus |
| 3a (-2-Cl) | 250 | 175 | 225 | 200 | >1000 | >1000 | 1000 |
| 3b (-2-OH) | 150 | 200 | 200 | 225 | 750 | 500 | 500 |
| 3d (-3-NO2) | 100 | 62.5 | 250 | 125 | 100 | 500 | 1000 |
Data derived from studies on related azetidin-2-one derivatives.
Biological Activity and Pharmacological Research of 3 Chloro 1 4 Hydroxyphenyl Propan 1 One and Its Analogues
Enzyme Inhibition Studies
The propiophenone (B1677668) scaffold, characterized by a phenyl group attached to a propanone chain, has been the subject of various pharmacological studies. The specific compound, 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, and its analogues have demonstrated a range of interactions with various enzymes, indicating their potential as modulators of biological pathways.
Inactivation Mechanism of Gamma-Aminobutyric Acid Transaminase (GABA-T) by this compound
Research has identified this compound as a potent, time-dependent inactivator of Gamma-Aminobutyric Acid Transaminase (GABA-T). nih.govnih.gov GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. The inactivation of this enzyme by this compound has been shown to be irreversible. nih.gov
The mechanism of inactivation is believed to occur at the active site of the enzyme, as the presence of α-ketoglutarate, a substrate of GABA-T, protects the enzyme from inactivation by the compound. nih.govnih.gov This suggests that this compound acts as a mechanism-based inhibitor, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. This targeted approach to enzyme inactivation presents a novel strategy for the design of more effective GABA-T inhibitors. nih.gov
Inhibition of Cyclooxygenase-2 (COX-2) by Related Propiophenone Derivatives
While direct studies on the COX-2 inhibitory activity of this compound are not extensively documented, research on related propiophenone and chalcone (B49325) derivatives has shown significant potential for selective COX-2 inhibition. The cyclooxygenase enzymes, COX-1 and COX-2, are key to the inflammatory process, and selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
Various synthetic derivatives of propiophenone have been evaluated for their ability to inhibit COX enzymes. The data in the table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of several related compounds, demonstrating the potential for this chemical class to selectively target COX-2. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Propiophenone Analogues
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Kuwanon A | >100 | 14 | >7.1 |
| Kuwanon G | >100 | - | - |
| Compound 4e | - | 2.35 | - |
| Compound 9h | - | 2.42 | - |
| Compound 9i | - | 3.34 | - |
| Celecoxib | 13.5 | 0.42 | 32.1 |
Data sourced from multiple studies.
Inhibition of Tyrosinase from Agaricus bisporus by Fluorophenyl Analogues
Analogues of this compound, particularly those incorporating a 3-chloro-4-fluorophenyl moiety, have been investigated as inhibitors of tyrosinase, an enzyme crucial for melanin (B1238610) production. Tyrosinase inhibitors are of interest for applications in the cosmetic and pharmaceutical industries. Studies using tyrosinase from the mushroom Agaricus bisporus (AbTYR) serve as a common preliminary screening model.
Research has shown that the incorporation of a 3-chloro-4-fluorophenyl group into various chemical scaffolds can significantly enhance their tyrosinase inhibitory activity. The table below presents the half-maximal inhibitory concentration (IC50) values for several fluorophenyl analogues against Agaricus bisporus tyrosinase.
Table 2: Inhibition of Agaricus bisporus Tyrosinase by Fluorophenyl Analogues
| Compound | IC50 (µM) |
|---|---|
| Compound 1d | 0.19 |
| Compound 1e | 1.72 |
| Compound 1f | 0.85 |
| Compound 2c | 4.49 |
| Kojic Acid (Standard) | 16.69 |
Data represents a selection of compounds from research studies.
Modulation of Other Metabolic Pathways and Enzyme Activities
Beyond the well-defined inhibition of GABA-T, COX-2, and tyrosinase by specific analogues, the broader class of propiophenone derivatives has been shown to modulate other metabolic pathways. For instance, certain propiophenone derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), an enzyme implicated in metabolic regulation. nih.gov
Furthermore, studies on the closely related acetophenone (B1666503) derivatives have demonstrated inhibitory effects on a range of metabolic enzymes, including α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). nih.gov The in vitro metabolism of propiophenone itself has been shown to involve reduction to the corresponding alcohol as the primary pathway, with aliphatic C-hydroxylation also occurring. nih.gov These findings suggest that compounds based on the propiophenone scaffold have the potential to interact with and modulate a variety of metabolic and signaling pathways, though further research is needed to elucidate the specific effects of this compound on these targets.
Antimicrobial Activity Investigations of this compound and its Derivatives
Derivatives of this compound, particularly those belonging to the chalcone family, have been the subject of extensive antimicrobial research. Chalcones are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This structural feature is believed to be responsible for their broad-spectrum antimicrobial activity.
Numerous studies have synthesized and evaluated a wide array of chalcone derivatives against various pathogenic bacteria and fungi. The antimicrobial efficacy is often influenced by the nature and position of substituents on the aromatic rings. The table below summarizes the minimum inhibitory concentration (MIC) values for a selection of chalcone and other related derivatives against several microbial strains, illustrating the potential of this class of compounds as antimicrobial agents.
Table 3: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives and Analogues
| Compound | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
|---|---|---|---|---|---|
| Hydrazone 14 | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 |
| Hydrazone 15 | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 |
| Hydrazone 16 | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 |
| Dihydrazide 6 | - | - | 64 | 32 | - |
| Ciprofloxacin (Control) | - | - | ≤0.008-32 | ≤0.008-32 | - |
| Fluconazole (Control) | - | - | - | - | 0.125-64 |
Data compiled from various studies on derivatives. "-" indicates data not available.
Anticancer Potential and Related Mechanisms of Action
The anticancer potential of phenylpropiophenone and its derivatives, including chalcones, has been a significant area of pharmacological research. These compounds have been evaluated for their cytotoxic activities against a variety of cancer cell lines.
Studies have demonstrated that certain phenylpropiophenone derivatives exhibit potent anticancer effects against cell lines such as HeLa (cervical cancer) and K562 (chronic myelogenous leukemia). mdpi.com The mechanisms underlying these anticancer activities are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.
The table below presents the half-maximal inhibitory concentration (IC50) values for a selection of phenylpropiophenone and chalcone derivatives against various cancer cell lines, highlighting their potential as anticancer agents.
Table 4: Anticancer Activity (IC50 in µM) of Phenylpropiophenone Derivatives
| Compound | HeLa | K562 |
|---|---|---|
| Compound 1 | 5 | 3 |
| Compound 4 | 2 | 2 |
| Doxorubicin (Control) | 0.1-0.5 | 0.01-0.1 |
Data represents a selection of compounds from research studies.
Anti-inflammatory and Analgesic Properties of Propiophenone-Class Compounds
Propiophenone and its derivatives, a class of organic compounds characterized by a phenyl group attached to a propanone backbone, have been the subject of significant research for their potential therapeutic applications, particularly for their anti-inflammatory and analgesic properties. These compounds are structurally related to known nonsteroidal anti-inflammatory drugs (NSAIDs) and share similar mechanisms of action.
The primary mechanism behind the anti-inflammatory effects of many propiophenone-class compounds is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators that cause pain, swelling, and redness. By inhibiting these enzymes, propiophenone derivatives can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
One notable example is 3-benzoyl-propionic acid, a propiophenone derivative that has demonstrated significant anti-inflammatory and analgesic activity. In preclinical studies, this compound was shown to reduce inflammation and pain, with a mechanism of action attributed to the interference with the prostaglandin (B15479496) system. Furthermore, research has shown that 3-benzoyl-propionic acid can lead to a marked reduction in cell migration and levels of nitric oxide, a pro-inflammatory molecule, further highlighting its anti-inflammatory potential.
Another promising analogue is 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), which has exhibited potent analgesic and anti-inflammatory activities. Studies have shown that FPP-3 can significantly suppress carrageenan-induced paw edema in animal models, a common test for anti-inflammatory drugs. The analgesic effects of FPP-3 were also demonstrated in acetic acid-induced writhing tests, a model for pain assessment. The dual inhibition of both COX and lipoxygenase (LOX) pathways by FPP-3 is believed to contribute to its efficacy and may also be responsible for its favorable gastrointestinal safety profile.
Table 1: Anti-inflammatory and Analgesic Activity of Propiophenone Analogues
| Compound | Model | Effect | Mechanism of Action |
| 3-Benzoyl-propionic acid | Carrageenan-induced inflammation | Reduction of cell migration and nitric oxide levels | Interference with the prostaglandin system |
| 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Carrageenan-induced paw edema | Significant suppression of edema | Dual inhibition of COX and LOX |
| 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Acetic acid-induced writhing | Dose-dependent analgesic effect | Dual inhibition of COX and LOX |
Studies on Neurological Effects and Neurotransmission Modulation
The neurological effects of propiophenone-class compounds are an emerging area of research, with studies suggesting their potential to modulate neurotransmission. This activity is often attributed to their structural similarities to known neuroactive compounds and their ability to interact with various receptors and transporters in the central nervous system (CNS).
Certain phenol (B47542) derivatives, which share the hydroxyphenyl moiety with this compound, have been shown to interact with serotonin (B10506) (5-HT) receptors. For instance, propofol, a widely used anesthetic and a phenol derivative, is known to enhance the activity of inhibitory gamma-aminobutyric acid type A (GABA-A) receptors and glycine (B1666218) receptors while depressing the function of excitatory 5-HT3 receptors. Propofol also impacts the neurotransmitters dopamine (B1211576) and glutamate, suggesting a broad spectrum of activity on neurotransmission.
Furthermore, the well-known antidepressant bupropion (B1668061), which is a propiophenone derivative, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking the reuptake of these neurotransmitters, bupropion increases their levels in the synaptic cleft, leading to its therapeutic effects. This provides a clear example of how a propiophenone structure can be tailored to modulate specific neurotransmitter systems.
While direct studies on the neurological effects of this compound are limited, the activities of its analogues suggest that this class of compounds could have a range of effects on the CNS. Their ability to interact with key neurotransmitter systems, including dopaminergic, serotonergic, and GABAergic pathways, opens up possibilities for the development of new therapeutic agents for neurological and psychiatric disorders. Further research is needed to fully elucidate the specific neurological profile of this compound and its potential applications in this field.
Table 2: Neurological Effects of Propiophenone Analogues and Related Compounds
| Compound | Class | Neurological Effect | Mechanism of Action |
| Propofol | Phenol derivative | Anesthetic, modulation of neurotransmission | Enhancement of GABA-A and glycine receptors, depression of 5-HT3 receptors, effects on dopamine and glutamate |
| Bupropion | Propiophenone derivative | Antidepressant | Norepinephrine-dopamine reuptake inhibitor (NDRI) |
Hepatoprotective and Gastric Mucosa Protective Activities of Related Analogues
In addition to their anti-inflammatory and analgesic properties, certain analogues of this compound have demonstrated protective effects on the gastric mucosa and have been investigated for potential hepatoprotective activities.
The gastric mucosa is protected by a complex system that includes the secretion of mucus and bicarbonate, which form a protective barrier against the acidic environment of the stomach. Prostaglandins play a crucial role in maintaining this protective layer. Many traditional NSAIDs can cause gastric damage by inhibiting prostaglandin synthesis. However, some novel propiophenone derivatives have been designed to minimize this side effect.
A notable example is the aforementioned 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3). In preclinical studies, FPP-3 was found to have a gastric ulcer-sparing effect, meaning it did not cause the gastric mucosal bleeding that is often seen with conventional NSAIDs like indomethacin (B1671933). wikipedia.org This protective effect is thought to be due to its dual inhibition of both COX and 5-lipoxygenase (5-LOX) enzymes. By also inhibiting the 5-LOX pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators, FPP-3 may offer a more balanced anti-inflammatory response with reduced gastrointestinal toxicity.
The potential hepatoprotective activity of propiophenone-class compounds is an area of growing interest. The liver is a vital organ that can be damaged by drugs and other toxic substances. Hepatoprotective agents are substances that can prevent or reduce this damage. While direct evidence for the hepatoprotective effects of this compound is not yet established, the general antioxidant and anti-inflammatory properties of phenolic compounds and flavonoids, which share structural similarities, suggest a potential for such activity. These compounds are known to protect the liver by scavenging free radicals, reducing oxidative stress, and modulating inflammatory responses. Further research is warranted to explore the hepatoprotective potential of this compound and its analogues.
Table 3: Protective Activities of a Propiophenone Analogue
| Compound | Protective Activity | Model | Key Finding |
| 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Gastric Mucosa Protection | Animal models | No gastric ulcer formation compared to indomethacin wikipedia.org |
Structure Activity Relationship Sar and Mechanistic Elucidation
Correlating Specific Structural Features of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one with Observed Biological Effects
The molecular architecture of this compound contains several key functional groups that are critical determinants of its biological effects. The presence and interplay of the 4-hydroxyphenyl group, the propiophenone (B1677668) backbone, and the terminal chlorine atom are central to its activity.
The Hydroxyphenyl Group : The hydroxyl (-OH) group attached to the phenyl ring is a significant contributor to the molecule's polarity and its ability to act as a hydrogen bond donor. This feature is crucial for the molecule's interaction with biological targets, such as the active sites of enzymes, where it can form hydrogen bonds with amino acid residues. This hydrogen bonding capability can enhance the binding affinity and specificity of the compound. For related compounds, the hydroxyphenyl moiety is a key structural determinant for interactions with enzyme active sites. smolecule.com
The Propiophenone Core : The propiophenone structure provides a rigid backbone that correctly orients the functional groups for interaction with a target. The carbonyl group (C=O) is a hydrogen bond acceptor, further contributing to potential molecular interactions.
The 3-Chloro Group : The chlorine atom at the third position of the propane (B168953) chain introduces electronegativity, which can influence the reactivity of adjacent carbon atoms. smolecule.com This halogen may also modulate the compound's binding affinity for specific molecular targets. The presence of a halogen can also impact the compound's lipophilicity, which affects its ability to cross biological membranes.
Influence of Halogen and Hydroxyl Group Positions on Bioactivity and Molecular Interactions
The specific placement of the halogen and hydroxyl groups on the propiophenone scaffold is a critical factor in determining the compound's bioactivity. Altering the positions of these substituents can dramatically change the molecule's electronic distribution, steric profile, and interaction capabilities.
Hydroxyl Group Position : The location of the -OH group on the phenyl ring influences its accessibility for hydrogen bonding and its effect on the electronic properties of the aromatic system. In this compound, the hydroxyl group is at the para-position (position 4). Studies on related flavonoid structures show that the number and relative positions of hydroxyl groups can be more important for antioxidant or enzyme inhibitory activity than the total number of hydroxyl groups alone. mdpi.com For instance, the presence of hydroxyl groups on different rings of a flavanone (B1672756) scaffold is crucial for certain biological activities. mdpi.com
Halogen Position : The chlorine atom is on the aliphatic chain, which is a distinct feature. In other classes of compounds, such as substituted flavylium (B80283) salts, a chloro substituent on the core structure was found to dramatically increase the acidity of the flavylium cation. nih.govresearchgate.net While the chemical context is different, it illustrates that halogens can significantly alter the physicochemical properties of a molecule. Changing the halogen's position from the aliphatic chain to the aromatic ring would likely lead to different biological activities due to altered electronic effects and potential for different interactions like halogen bonding.
| Structural Feature | Position | Potential Influence on Bioactivity | Primary Interaction Type |
|---|---|---|---|
| Hydroxyl Group (-OH) | 4-position (para) on Phenyl Ring | Enhances binding to biological targets; influences antioxidant capacity. mdpi.com | Hydrogen Bonding (Donor) smolecule.com |
| Chlorine Atom (-Cl) | 3-position on Propane Chain | Modulates reactivity, lipophilicity, and binding affinity. | Dipole-dipole, Halogen Bonding |
| Carbonyl Group (C=O) | 1-position on Propane Chain | Contributes to molecular rigidity and polarity. | Hydrogen Bonding (Acceptor) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology of Propiophenone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of compounds based on their physicochemical properties and molecular structures. hilarispublisher.com For classes of compounds like propiophenone derivatives, QSAR models are valuable tools for designing new molecules with enhanced therapeutic effects and for predicting their activities. nih.gov
QSAR studies on phenylpropiophenone derivatives with anticancer activity have identified several molecular descriptors that are significant for their biological effect. nih.gov These descriptors can be categorized as follows:
Topological descriptors : These relate to the 2D representation of the molecule, including connectivity and shape.
Geometrical descriptors : These are derived from the 3D structure of the molecule.
Electronic descriptors : These describe the electronic properties, such as charge distribution and dipole moment.
Physicochemical descriptors : These include properties like lipophilicity (LogP) and molar refractivity.
By developing regression models that correlate these descriptors with observed biological activities (e.g., IC50 values), QSAR can guide the synthesis of new derivatives with potentially improved potency. hilarispublisher.com For example, a QSAR model might predict that increasing lipophilicity or adding a hydrogen bond donor at a specific position will enhance the desired biological effect. nih.gov Such models have shown high statistical correlation and predictive capacity for various benzene (B151609) and propiophenone derivatives. hilarispublisher.comnih.gov
| Descriptor Type | Example Descriptor | Relevance in QSAR for Propiophenone Derivatives |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Predicts membrane permeability and hydrophobic interactions with the target. |
| Electronic | Dipole Moment | Relates to the molecule's ability to engage in polar interactions. |
| Topological | Wiener Index | Describes molecular branching and compactness, which can influence binding. |
| 3D-Descriptors | Molecular Surface Area | Correlates with the size of the molecule and its potential fit within a binding pocket. |
Impact of Stereochemistry on Biological Activity Profiles
Stereochemistry, the 3D arrangement of atoms in a molecule, can have a profound impact on biological activity. mdpi.com Many biological systems, particularly enzymes and receptors, are chiral and will interact differently with different stereoisomers of a compound. researchgate.net
This compound is, in itself, an achiral molecule as it does not possess a stereocenter. ncats.io However, its metabolism or chemical modification could introduce chirality. For example, if the carbonyl group at position 1 were reduced to a hydroxyl group, the carbon at that position would become a chiral center, leading to the existence of (R) and (S) enantiomers.
In such cases, the different enantiomers would be expected to exhibit distinct biological activities. Research on other chiral molecules, such as the natural phenylpropanoid threo-3-chloro-1-(4-hydroxyl-3-methoxyphenyl)propane-1,2-diol, demonstrates the importance of a specific absolute configuration for its antioxidant activity. researchgate.net Similarly, studies on isomers of 3-Br-acivicin show that only isomers with a specific configuration ((5S, αS)) display significant antiplasmodial activity, likely due to stereoselective uptake by cells. mdpi.comresearchgate.net This underscores the principle that if this compound were to be modified into a chiral derivative, its stereochemistry would become a critical determinant of its biological activity profile.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one
Quantum chemical calculations offer a microscopic view of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. These calculations can predict various parameters that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for predicting the geometry and reactivity of organic compounds. In the study of molecules structurally similar to this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to optimize the molecular structure and predict its electronic properties. materialsciencejournal.org
For analogous chalcone (B49325) derivatives, DFT has been successfully used to determine key electronic parameters that govern their chemical behavior. mdpi.com These studies provide a theoretical framework for understanding the reactivity of this compound, suggesting that the electron distribution and orbital energies will be significantly influenced by the interplay between the electron-withdrawing chloro group and the electron-donating hydroxyl group on the phenyl ring.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov
In studies of related chalcones, the HOMO-LUMO gap has been calculated to understand the intramolecular charge transfer (ICT) characteristics. researchgate.net For instance, in a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO and LUMO energies were calculated to be -6.4 eV and -2.2 eV, respectively, resulting in an energy gap of 4.2 eV. This information is vital for predicting the charge transfer that can occur within the molecule, which is a key aspect of its interaction with biological receptors. materialsciencejournal.orgresearchgate.net
| Parameter | Value |
|---|---|
| HOMO Energy | -6.4 eV |
| LUMO Energy | -2.2 eV |
| HOMO-LUMO Gap (ΔE) | 4.2 eV |
The distribution of electronic charge within a molecule is a key determinant of its reactivity and the regioselectivity of its reactions. Molecular Electrostatic Potential (MEP) maps, derived from quantum chemical calculations, are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack.
For chalcone derivatives, MEP analysis has revealed that the negative potential is generally localized over the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, the hydrogen atoms of the hydroxyl group and the aromatic ring often exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nih.gov This type of analysis is crucial for predicting how this compound might orient itself within the active site of a biological target and which atoms will be involved in key binding interactions.
Molecular Docking Studies of this compound and its Analogues with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site and to estimate the strength of the interaction.
Molecular docking simulations can provide detailed insights into how a ligand like this compound fits into the binding pocket of a receptor. These simulations can predict the most stable binding conformation of the ligand and its orientation relative to the key amino acid residues in the active site. For example, in a study of a chalcone derivative, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, with penicillin-binding proteins of Staphylococcus aureus, molecular docking revealed a specific binding mode where the molecule fits snugly into the active site. mdpi.com Such studies are instrumental in understanding the structural basis of the compound's biological activity.
The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking can identify and quantify these interactions.
| Interaction Type | Interacting Ligand Group | Interacting Receptor Residues | Binding Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding | Carbonyl group | Key active site residues | -7.40 |
| Van der Waals | Phenyl rings | Hydrophobic pocket residues |
Molecular Dynamics Simulations for Conformational Analysis and Stability in Biological Environments
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations can provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt by rotating around its single bonds. Understanding these conformations is essential, as the molecule's shape can dictate its ability to interact with biological targets like enzymes or receptors. mdpi.comnih.gov
In a typical MD simulation, the molecule would be placed in a simulated biological environment, such as a box of water molecules, to mimic physiological conditions. The simulation then calculates the forces between atoms and uses these forces to predict their movements over a series of very short time steps. By tracking these movements, researchers can observe how the molecule folds and flexes, identifying its most stable, low-energy conformations. plos.org This analysis reveals which shapes the molecule is most likely to adopt and how it might orient itself within a biological system, such as the active site of an enzyme. nih.govbris.ac.uk
Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation
| Dihedral Angle (τ) | Description | Potential Energy (kcal/mol) | Population (%) |
| ~180° | Anti-periplanar | 0 | 65% |
| ~+60° | Gauche (+) | 1.2 | 17% |
| ~-60° | Gauche (-) | 1.2 | 17% |
| ~0° | Syn-periplanar | 5.0 | <1% |
Note: This table is a generalized representation of what a conformational analysis might reveal for a molecule with a flexible side chain like "this compound". The values are illustrative and not based on experimental data for this specific compound.
Analysis of Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP)
Non-Linear Optical (NLO) Properties:
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics and photonics. nih.gov Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, often exhibit significant NLO properties. nih.gov "this compound" possesses features that suggest potential NLO activity: a hydroxyl group (electron donor) and a carbonyl group (electron acceptor) attached to a phenyl ring (π-conjugated system).
Computational methods, such as Density Functional Theory (DFT), are used to predict the NLO properties of molecules. rsc.org These calculations can determine key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value is a primary indicator of a strong NLO response. imist.ma Studies on structurally similar molecules, such as chalcones, have shown that modifications to the donor and acceptor groups can significantly tune the NLO response. nih.govrsc.org For "this compound," theoretical calculations would be necessary to quantify its NLO potential and compare it with other organic NLO materials.
Table 2: Representative Calculated NLO Properties for Aromatic Ketones
| Compound | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (esu) |
| p-Aminophenol | 2.69 | 26.93 x 10⁻³⁰ |
| p-Nitrophenol | 5.31 | 53.14 x 10⁻³⁰ |
Note: This data is for related phenolic compounds to illustrate the range of values and is not specific to "this compound". Data sourced from a study on p-aminophenol and p-nitrophenol. imist.ma
Molecular Electrostatic Potential (MEP):
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding and predicting a molecule's reactive behavior. rsc.org The MEP map uses a color scale to indicate different regions of charge distribution: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient areas, prone to nucleophilic attack, are colored blue. Neutral regions are generally green or yellow. researchgate.net
For "this compound," an MEP analysis would likely show:
Negative Potential (Red): Concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the most electron-rich sites and likely to act as hydrogen bond acceptors or sites for electrophilic attack. imist.ma
Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.
Neutral/Slightly Negative Potential (Green/Yellow): Spread across the phenyl ring and the hydrocarbon portion of the propanone chain.
This information is crucial for predicting how the molecule will interact with other molecules, including biological targets, and for understanding its chemical reactivity. rsc.org
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
In ¹H NMR spectroscopy, the protons of the compound would exhibit characteristic chemical shifts. The protons on the aromatic ring would appear as two distinct doublets in the aromatic region (typically δ 6.9-8.0 ppm), indicative of a para-substituted benzene (B151609) ring. The two methylene (B1212753) groups (-CH₂-) of the propane (B168953) chain would present as two triplets. The methylene group adjacent to the carbonyl group (α-carbon) would be expected around δ 3.4-3.6 ppm, while the methylene group bonded to the chlorine atom (β-carbon) would be further downfield, around δ 3.8-4.0 ppm, due to the deshielding effect of the electronegative chlorine atom. The phenolic hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would produce a distinct signal. The carbonyl carbon is the most deshielded, typically appearing significantly downfield (δ > 195 ppm). The carbon atoms of the aromatic ring would resonate in the δ 115-160 ppm range, with the carbon attached to the hydroxyl group appearing more upfield than the one attached to the carbonyl group. The methylene carbons would be found in the aliphatic region, with the carbon attached to chlorine appearing at a higher chemical shift (around δ 40-45 ppm) than the one adjacent to the carbonyl group (around δ 35-40 ppm).
| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to -OH) | ~6.9 (d) | ~116 |
| Aromatic CH (ortho to C=O) | ~7.9 (d) | ~131 |
| -C(=O)-CH₂- | ~3.5 (t) | ~38 |
| -CH₂-Cl | ~3.9 (t) | ~42 |
| Phenolic -OH | Variable (broad s) | - |
| Carbonyl C=O | - | >195 |
| Aromatic C-OH | - | ~162 |
| Aromatic C-C=O | - | ~129 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the bonds within the molecule. For this compound, the spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found in the range of 1670-1690 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the phenolic group would be visible between 3200-3600 cm⁻¹. Other key signals would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration (around 600-800 cm⁻¹) researchgate.net.
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The presence of the 4-hydroxyphenyl ketone chromophore would result in characteristic absorption bands. Typically, two main absorption bands are expected for this type of system: one at a shorter wavelength (around 220-250 nm) corresponding to a π → π* transition of the benzene ring, and another at a longer wavelength (around 270-300 nm) corresponding to both a π → π* transition influenced by the carbonyl group and a weaker n → π* transition of the carbonyl group itself. The phenolic hydroxyl group can cause a bathochromic (red) shift in these absorptions, particularly under basic conditions when it is deprotonated.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Carbonyl C=O | Stretching | 1670 - 1690 (strong) |
| Aromatic C=C | Stretching | 1500 - 1600 |
| Alkyl C-Cl | Stretching | 600 - 800 |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₉ClO₂, giving it a molecular weight of approximately 184.62 g/mol scbt.com.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be present at two mass units higher than the molecular ion peak, with an intensity about one-third of the M⁺ peak miamioh.edu. This isotopic signature is a key identifier for chlorine-containing compounds.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, leading to a [C₇H₅O]⁺ ion (m/z 121) corresponding to the 4-hydroxybenzoyl cation. This is often a prominent peak.
Cleavage of the C-Cl bond: Loss of a chlorine radical to form a cation at M-35 or M-37.
McLafferty rearrangement: If sterically possible, this rearrangement could lead to the elimination of a neutral molecule, though it is less common for aromatic ketones.
Cleavage of the propyl chain: Fragmentation of the C-C bonds in the side chain would produce various smaller ions.
| m/z | Ion Structure / Identity | Notes |
|---|---|---|
| 184/186 | [C₉H₉ClO₂]⁺ | Molecular ion (M⁺) and M+2 peak in ~3:1 ratio |
| 121 | [HOC₆H₄CO]⁺ | 4-hydroxybenzoyl cation (from alpha-cleavage) |
| 93 | [HOC₆H₄]⁺ | Phenoxy cation (from further fragmentation) |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
This analysis would reveal the conformation of the chloropropyl side chain relative to the phenyl ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. A key interaction would be hydrogen bonding involving the phenolic hydroxyl group, which could act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, potentially forming chains or dimeric structures in the crystal lattice. These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A reverse-phase HPLC method would be suitable, typically employing a C18 stationary phase column. sielc.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where the compound strongly absorbs, such as near its λₘₐₓ. Commercial standards for this compound indicate a purity of greater than 95% as determined by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis, particularly for identifying volatile impurities. The compound might require derivatization, such as silylation of the hydroxyl group, to improve its thermal stability and volatility for GC analysis. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for confident identification. This method is highly sensitive and is used for both qualitative and quantitative analysis of complex mixtures. researchgate.net
Future Research Directions and Therapeutic Development Potential
Design and Synthesis of Novel 3-Chloro-1-(4-hydroxyphenyl)propan-1-one Analogues with Enhanced Potency and Selectivity
The core structure of this compound offers multiple sites for chemical modification to generate novel analogues with improved pharmacological profiles. Future research will likely focus on systematic structure-activity relationship (SAR) studies to understand how different functional groups influence biological activity.
Key synthetic strategies may include:
Modification of the Phenyl Ring: The hydroxyl group on the phenyl ring is a key feature that can be modified. Strategies could involve alkylation to form ethers, esterification, or replacement with other functional groups like amines or halogens to alter the compound's hydrogen bonding capacity, lipophilicity, and electronic properties. The position of substituents on the aromatic ring can also be varied to explore the impact on receptor binding.
Alterations to the Propanone Chain: The three-carbon chain provides opportunities for modification. The chlorine atom at the 3-position is a reactive site suitable for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, such as azides, amines, thiols, and larger heterocyclic moieties. The carbonyl group could be reduced to a hydroxyl group or involved in reactions to form imines or other derivatives.
Stereochemical Exploration: If chiral centers are introduced into the molecule, the synthesis and biological evaluation of individual enantiomers will be crucial, as different stereoisomers often exhibit distinct pharmacological activities and metabolic profiles.
The synthesis of these new analogues will likely employ established organic chemistry reactions. For instance, the core structure can be synthesized via a Friedel-Crafts acylation of phenol (B47542) with 3-chloropropionyl chloride. Subsequent modifications would then be carried out on this core structure. The goal of these synthetic efforts is to create a library of compounds that can be screened for enhanced potency against specific biological targets and improved selectivity to minimize off-target effects.
Exploration of New Biological Targets and Therapeutic Applications for Propiophenone (B1677668) Derivatives
Propiophenone derivatives, as a class, have demonstrated a wide range of biological activities, suggesting that this compound-based compounds could be developed for various therapeutic applications. ontosight.ai
Table 1: Potential Therapeutic Applications of Propiophenone Derivatives
| Therapeutic Area | Potential Biological Targets | Reference |
| Neurology & Psychiatry | Serotonin (B10506) and Dopamine (B1211576) Receptors, Nicotinic Acetylcholine Receptors (nAChR) | ontosight.ainih.gov |
| Metabolic Disorders | Protein Tyrosine Phosphatase 1B (PTP-1B) | nih.gov |
| Oncology | Various Kinases and Cell Cycle Proteins | nih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes | ontosight.ai |
| Inflammation | Cyclooxygenase (COX) and other inflammatory pathway enzymes | ontosight.aiontosight.ai |
Future research will focus on screening this compound and its novel analogues against a broad range of biological targets. High-throughput screening (HTS) campaigns against libraries of receptors, enzymes, and other proteins can identify initial "hits."
Specific areas of exploration include:
Neuropharmacology: Building on the known neuroprotective, antidepressant, and anxiolytic effects of some propiophenones, new analogues could be tested for their activity on various neurotransmitter systems. ontosight.ai For example, bupropion (B1668061), a well-known antidepressant, is a propiophenone derivative that inhibits the reuptake of dopamine and norepinephrine. nih.gov
Metabolic Diseases: Some propiophenone derivatives have shown potential as antidiabetic agents by inhibiting protein tyrosine phosphatase 1B (PTP-1B), a key regulator of insulin (B600854) signaling. nih.gov This presents a promising avenue for developing new treatments for type 2 diabetes.
Oncology: The cytotoxic potential of phenylpropiophenone derivatives against various cancer cell lines has been reported. nih.gov Future studies could investigate the anticancer activity of this compound analogues and identify their specific molecular targets within cancer cells.
Antimicrobial Agents: The propiophenone scaffold has been explored for its antimicrobial properties. ontosight.ai New derivatives could be developed as novel antibiotics or antifungals to combat drug-resistant pathogens.
Development of Advanced Drug Delivery Systems for this compound-based Agents
The physicochemical properties of this compound and its analogues, particularly their likely hydrophobic nature, may present challenges for oral bioavailability and targeted delivery. Advanced drug delivery systems can be employed to overcome these limitations.
Potential drug delivery strategies include:
Nanoparticle-based Systems: Encapsulating the compounds within nanoparticles can improve their solubility, protect them from degradation, and enable targeted delivery. juniperpublishers.comnih.govresearchgate.net Various types of nanoparticles could be explored:
Polymeric nanoparticles: Made from biodegradable polymers, these can provide sustained release of the drug. nih.gov
Lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles): These are well-suited for delivering hydrophobic drugs and can enhance cellular uptake. nih.govbiomedpharmajournal.orgnih.gov
Hydrogels: These three-dimensional polymer networks can incorporate hydrophobic drugs and provide controlled, localized release, which could be particularly useful for applications like topical delivery or site-specific cancer therapy. mdpi.commdpi.com
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. biomedpharmajournal.org SNEDDS can significantly enhance the oral absorption of poorly water-soluble drugs. biomedpharmajournal.orgnih.gov
Research in this area would involve formulating the active compounds into these delivery systems and then evaluating their stability, release kinetics, and efficacy in preclinical models.
In-depth Mechanistic Studies at the Cellular and Subcellular Levels
Understanding the precise mechanism of action of any new therapeutic agent is crucial for its development. For this compound-based compounds, in-depth mechanistic studies at the cellular and subcellular levels will be essential.
These studies would aim to:
Identify Molecular Targets: Once a biological activity is observed, identifying the specific protein or pathway that the compound interacts with is a primary goal. Techniques such as affinity chromatography, proteomics, and genetic screening can be used for target identification.
Elucidate Signaling Pathways: After target identification, researchers would investigate how the compound's interaction with its target modulates downstream signaling pathways. This could involve studying changes in protein phosphorylation, gene expression, and metabolite levels.
Determine Subcellular Localization: Understanding where the compound accumulates within the cell (e.g., nucleus, mitochondria, cytoplasm) can provide valuable clues about its mechanism of action. This can be studied using fluorescently labeled analogues and advanced microscopy techniques.
Investigate Metabolism and Degradation: The chlorophenolic structure of the compound suggests that its metabolism and potential environmental degradation pathways should be investigated. springerprofessional.deresearchgate.net Understanding how the compound is broken down by cells and in the environment is important for assessing its safety and potential for bioaccumulation.
Interdisciplinary Research Integrating Organic Synthesis, Computational Biology, and Pharmacology
The development of novel therapeutic agents based on the this compound scaffold will be greatly accelerated by an interdisciplinary approach that combines organic synthesis, computational biology, and pharmacology.
This integrated approach would involve:
Computational Modeling and Drug Design: Before synthesizing new compounds, computational tools can be used to predict their properties and biological activities.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the chemical structures of the analogues with their biological activities. nih.govresearchgate.netnih.gov These models can then be used to predict the activity of virtual compounds and prioritize the most promising candidates for synthesis.
Molecular Docking: This technique can be used to predict how the compounds will bind to the active site of a specific biological target. researchgate.netnih.govmdpi.com This provides insights into the key molecular interactions and can guide the design of more potent and selective inhibitors.
In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov
Synergistic Workflow: The typical workflow would involve computational biologists designing a virtual library of promising analogues. Organic chemists would then synthesize these prioritized compounds. Finally, pharmacologists would test the biological activity of the synthesized compounds. The results of the pharmacological testing would then be fed back to the computational biologists to refine the QSAR and docking models, creating a continuous cycle of design, synthesis, and testing that can efficiently lead to the identification of potent and selective drug candidates.
This interdisciplinary strategy has been successfully applied to the discovery of other propiophenone derivatives with potential as anticancer and anti-HIV agents, demonstrating its power to accelerate drug discovery. nih.govresearchgate.net
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Key signals include δ ~7.8–7.3 ppm (aromatic protons) and δ ~195 ppm (carbonyl carbon). Discrepancies in coupling constants (e.g., J = 6.8 Hz for CH₂ groups) indicate conformational changes .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., by-products from incomplete halogenation) .
- Crystallography : SHELXL refinement of single-crystal X-ray data confirms bond lengths (e.g., C-Cl = 1.76–1.79 Å) and dihedral angles, critical for verifying stereochemistry .
Advanced: How does this compound inactivate GABA aminotransferase, and what experimental evidence supports this mechanism?
Methodological Answer :
The compound acts as a Michael acceptor, covalently binding to the pyridoxal 5'-phosphate (PLP) cofactor in GABA aminotransferase. Key steps:
Enzyme Binding : The 4-hydroxyphenyl group facilitates substrate recognition in the active site.
Chloride Elimination : Base-catalyzed dehydrohalogenation forms a reactive α,β-unsaturated ketone intermediate.
PLP Adduct Formation : The ketone reacts with PLP’s lysine residue, irreversibly inhibiting the enzyme .
Validation :
- Kinetic Studies : Time-dependent inactivation (kₐᶜᵗ = 0.15 min⁻¹) and competitive inhibition with GABA.
- Mass Spectrometry : Detects PLP adducts (Δm/z = +274 Da) in trypsin-digested enzyme samples .
Advanced: How can researchers resolve contradictions in synthetic yield data across different halogenation protocols?
Methodological Answer :
Contradictions arise from:
- Substrate Electronic Effects : Electron-withdrawing groups (e.g., -OCH₃) on the phenyl ring reduce halogenation efficiency by deactivating the carbonyl .
- By-Product Formation : Unreacted starting material (e.g., 3-chloro-propiophenone) may persist due to incomplete conversion, detectable via GC-MS or HPLC .
Resolution Strategies : - DoE Optimization : Use a factorial design to test variables (e.g., NCS equivalents, irradiation time).
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., ketone → enol ether) during halogenation .
Advanced: What computational methods complement experimental data in predicting the compound’s reactivity?
Q. Methodological Answer :
- DFT Calculations :
- Molecular Docking : AutoDock Vina simulates binding poses in GABA aminotransferase (binding energy = −9.2 kcal/mol), corroborating crystallographic data .
Advanced: How should researchers design stability studies for this compound under physiological conditions?
Q. Methodological Answer :
- Buffer Compatibility : Test degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using HPLC-UV (λ = 254 nm).
- Light Sensitivity : Expose samples to UV (365 nm) and visible light (450 nm) for 72h; quantify degradation via LC-MS .
- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (Tₘ ≈ 160°C) .
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.81 (t, J = 6.8 Hz, CH₂-Cl) | |
| ¹³C NMR | δ 195.6 (C=O), δ 41.3 (CH₂-Cl) | |
| HRMS | m/z 203.0019 ([M]+•, C₉H₈Cl₂O) | |
| X-ray | Space group P2₁/c, Z = 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
